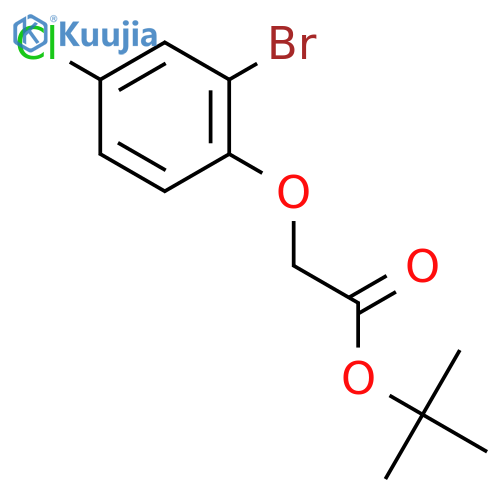Cas no 779328-99-3 (tert-butyl (2-bromo-4-chlorophenoxy)acetate)

779328-99-3 structure
商品名:tert-butyl (2-bromo-4-chlorophenoxy)acetate
tert-butyl (2-bromo-4-chlorophenoxy)acetate 化学的及び物理的性質
名前と識別子
-
- tert-butyl (2-bromo-4-chlorophenoxy)acetate
- A1-26953
- SCHEMBL12145811
- tert-butyl 2-(2-bromo-4-chlorophenoxy)acetate
- AKOS008716219
- PBGCUYUOWOSVGT-UHFFFAOYSA-N
- DB-321510
- 779328-99-3
- tert-Butyl(2-bromo-4-chlorophenoxy)acetate
-
- インチ: InChI=1S/C12H14BrClO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(14)6-9(10)13/h4-6H,7H2,1-3H3
- InChIKey: PBGCUYUOWOSVGT-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 319.98148Da
- どういたいしつりょう: 319.98148Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
tert-butyl (2-bromo-4-chlorophenoxy)acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T196935-500mg |
tert-Butyl (2-bromo-4-chlorophenoxy)acetate |
779328-99-3 | 500mg |
$ 770.00 | 2022-06-03 | ||
| TRC | T196935-250mg |
tert-Butyl (2-bromo-4-chlorophenoxy)acetate |
779328-99-3 | 250mg |
$ 465.00 | 2022-06-03 |
tert-butyl (2-bromo-4-chlorophenoxy)acetate 関連文献
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
779328-99-3 (tert-butyl (2-bromo-4-chlorophenoxy)acetate) 関連製品
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 2039-76-1(3-Acetylphenanthrene)
- 111362-50-6(5-Amino-2-chlorobenzamide)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
